

# Unveiling the Three-Dimensional Architecture of $\beta$ -D-Altropyranose: A Crystallographic Guide

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## Compound of Interest

Compound Name: *beta-D-altropyranose*

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This technical guide provides an in-depth analysis of the X-ray crystal structure of  $\beta$ -D-altropyranose, a key monosaccharide. The following sections detail the precise three-dimensional arrangement of the molecule, the experimental protocols used for its determination, and a summary of the crystallographic data. This information is critical for understanding its stereochemical properties and potential interactions in biological systems, aiding in rational drug design and development.

## Molecular Conformation and Crystal Packing

The crystal structure of  $\beta$ -D-altropyranose reveals that the molecule adopts a  $4C_1$  chair conformation.<sup>[1]</sup> In this arrangement, the anomeric hydroxyl group is in the equatorial position, confirming the  $\beta$ -anomer configuration.<sup>[1]</sup> All bond distances and angles between non-hydrogen atoms fall within the normal range. The torsion angles along the carbon-carbon and carbon-oxygen bonds indicate staggered conformations.<sup>[1]</sup>

The crystal packing is characterized by an extensive network of intermolecular hydrogen bonds. All hydroxyl groups function as both donors and acceptors, with each molecule participating in ten O—H $\cdots$ O interactions with eight neighboring molecules.<sup>[1]</sup> These interactions result in the formation of two independent O—H $\cdots$ O—H $\cdots$  helices that extend along the z-axis of the crystal lattice.<sup>[1]</sup>

## Crystallographic Data

The crystallographic data for  $\beta$ -D-altropyranose has been determined through single-crystal X-ray diffraction. The key parameters are summarized in the tables below.

## Crystal Data and Structure Refinement

Parameter	Value
Chemical Formula	C <sub>6</sub> H <sub>12</sub> O <sub>6</sub>
Molar Mass	180.16 g/mol
Crystal System	Trigonal
Space Group	P3 <sub>2</sub>
Unit Cell Dimensions	a = 7.1749 (13) Å, c = 12.7415 (15) Å
Unit Cell Volume	568.04 (16) Å <sup>3</sup>
Z	3
Calculated Density	1.580 Mg m <sup>-3</sup>
Radiation Type	Cu Kα
Wavelength	1.54184 Å
Absorption Coefficient (μ)	1.25 mm <sup>-1</sup>
Temperature	293 (2) K
Crystal Size	0.30 × 0.30 × 0.30 mm
Data Collection Diffractometer	Rigaku RAPID2
Refinement Method	Full-matrix least-squares on F <sup>2</sup>
Data / Restraints / Parameters	719 / 0 / 119
Goodness-of-fit on F <sup>2</sup>	1.05
Final R indices [I>2σ(I)]	R1 = 0.066, wR2 = 0.185
R indices (all data)	R1 = 0.067, wR2 = 0.186
Absolute Structure Parameter	0.0 (1)
Largest Diff. Peak and Hole	0.28 and -0.23 e.Å <sup>-3</sup>

Source:[\[1\]](#)

## Hydrogen Bond Geometry

Donor— H...Acceptor	D—H (Å)	H...A (Å)	D...A (Å)	D—H...A (°)
O1—HO1...O4 <sup>i</sup>	0.82	1.97	2.743 (5)	156
O2—HO2...O3 <sup>ii</sup>	0.82	1.96	2.768 (5)	169
O3—HO3...O6 <sup>iii</sup>	0.82	1.88	2.672 (5)	162
O4—HO4...O1 <sup>iv</sup>	0.82	1.94	2.748 (5)	167
O6—HO6...O2 <sup>v</sup>	0.82	1.96	2.776 (4)	174

Symmetry codes: (i) -y+1, x-y+1, z; (ii) -x+y, -x+1, z+1/3; (iii) y, -x+y+1, z-1/3; (iv) x-y, x, -z+1; (v) -x+1, -y+1, -z+1. Source:[1]

## Experimental Protocols

### Crystallization

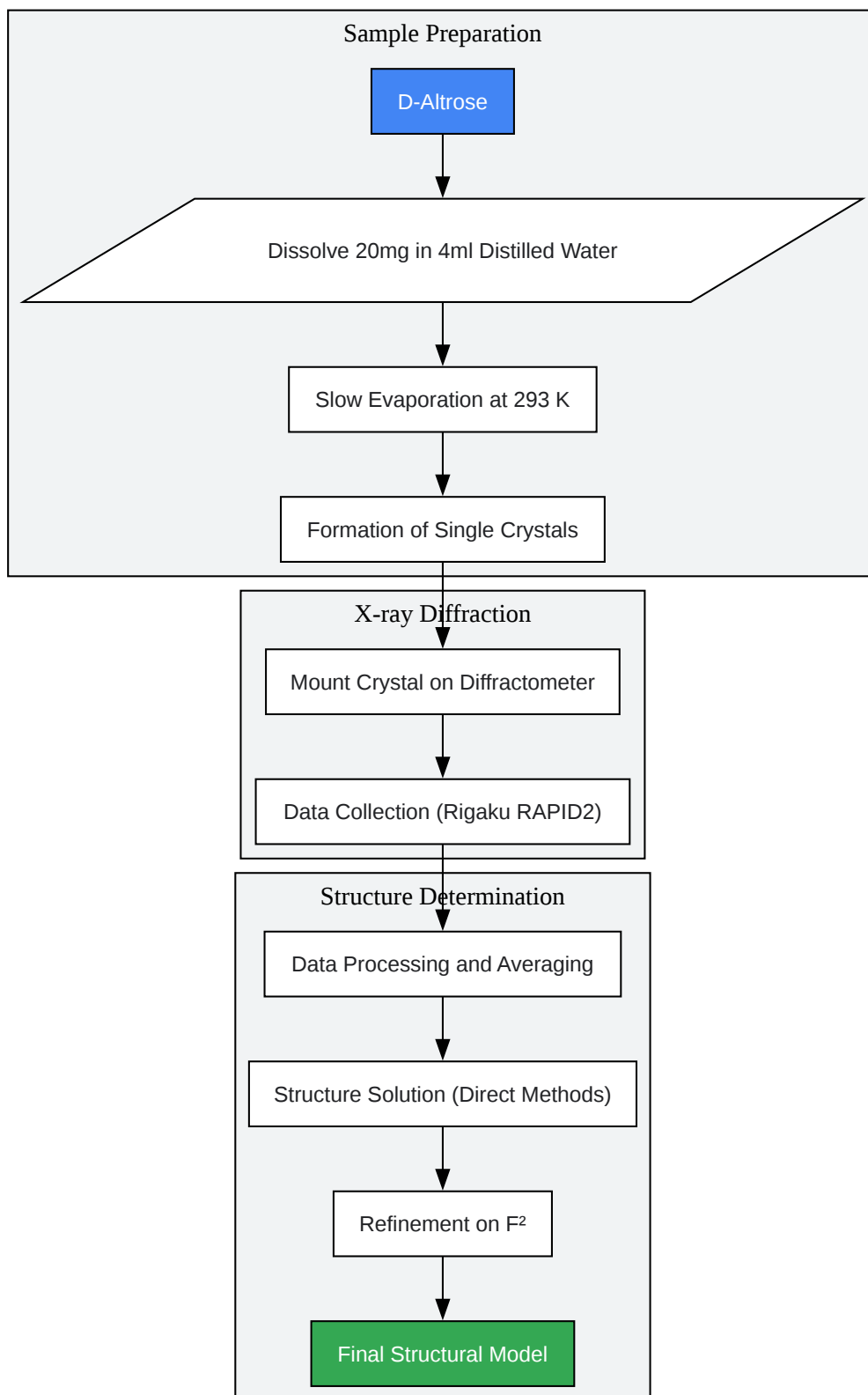
Single crystals of  $\beta$ -D-altropyranose suitable for X-ray diffraction were obtained from a commercially available source (Sigma-Aldrich Ltd., Japan).[1] The crystallization process involved the slow evaporation of an aqueous solution. Specifically, 20 mg of D-altrose was dissolved in 4 ml of distilled water.[1] This solution was maintained at a constant temperature of 293 K to facilitate the gradual formation of crystals.[1]

### X-ray Data Collection and Refinement

The X-ray diffraction data were collected using a Rigaku RAPID2 diffractometer.[1] The refinement of the crystal structure was performed using standard methods. In the absence of significant anomalous scattering effects, Friedel pairs were averaged.[1] The absolute structure was determined based on the known chirality of the starting material.[1] Hydrogen atoms were treated as riding atoms, with C—H distances of 0.97-0.98 Å and O—H distances of 0.82 Å, and with  $U_{iso}(H) = 1.2U_{eq}(C,O)$ . [1]

## Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of  $\beta$ -D-altropyranose.



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*Experimental workflow for the crystal structure determination of  $\beta$ -D-altropyranose.*

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## References

- 1.  $\beta$ -d-Altrose - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Three-Dimensional Architecture of  $\beta$ -D-Altropyranose: A Crystallographic Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7959010#x-ray-crystal-structure-of-beta-d-altropyranose]

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